molecular formula C53H78O17 B225753 Condurango glycoside A CAS No. 11051-90-4

Condurango glycoside A

Cat. No.: B225753
CAS No.: 11051-90-4
M. Wt: 987.2 g/mol
InChI Key: ZKWQLHAAXWFVPF-GAAJSAFMSA-N
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Description

Condurango glycoside A is a naturally occurring compound extracted from the bark of the Gonolobus condurango plant, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties . It is known to induce DNA damage, leading to cell senescence and apoptosis, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

Condurango Glycoside A plays a significant role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to up-regulate the expression of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also influences the expression of other relevant genes and proteins like Akt, Bcl-2, Bax, cytochrome c, and caspase 3 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce DNA damage-associated senescence and apoptosis in HeLa cells, a type of cervix carcinoma cell . It influences cell function by increasing reactive oxygen species (ROS) generation, leading to increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and premature senescence associated with DNA damage . It also influences the expression of Bax, leading to the release of cytochrome c and activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to induce DNA damage at different time points . While induced DNA damage was observed at 9-12th hours, senescence of cells appeared at a later stage (18th hour after treatment), implicating a possible role of DNA damage in inducing premature cell senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Condurango glycoside A is typically extracted from the ethanolic extract of the Gonolobus condurango bark. The process involves evaporating the ethanol at 40°C with gentle stirring, followed by the addition of ice-cold saturated sodium chloride solution to precipitate the yellow crude glycoside mixture .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material using ethanol. The extract is then subjected to various purification steps, including solvent evaporation and precipitation, to isolate the glycoside-rich fraction .

Chemical Reactions Analysis

Types of Reactions: Condurango glycoside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Condurango glycoside A has several scientific research applications, including:

Properties

IUPAC Name

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQLHAAXWFVPF-GAAJSAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H78O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11051-90-4
Record name Condurango glycoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Condurango glycoside A
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Condurango glycoside A
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Condurango glycoside A
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Condurango glycoside A
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Condurango glycoside A
Reactant of Route 6
Condurango glycoside A

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